molecular formula C7H13NO3 B13544590 (2R)-2-amino-2-(oxan-2-yl)acetic acid

(2R)-2-amino-2-(oxan-2-yl)acetic acid

Cat. No.: B13544590
M. Wt: 159.18 g/mol
InChI Key: PDUNXALRJLMKMJ-PRJDIBJQSA-N
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Description

(2R)-2-amino-2-(oxan-2-yl)acetic acid is an organic compound characterized by the presence of an amino group and an oxane ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(oxan-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of oxane derivatives with amino acids under controlled conditions. For instance, the reaction of oxane-2-carboxylic acid with ammonia or primary amines can yield the desired product. The reaction typically requires a catalyst and is conducted under mild temperatures to ensure the retention of the stereochemistry of the compound.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic methods, such as the use of transaminases, have been employed to convert precursor molecules into the target compound efficiently. These methods are favored for their environmental friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(oxan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-amino-2-(oxan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(oxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxane ring provides structural stability and can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(oxan-2-yl)acetic acid: The enantiomer of the compound with different stereochemistry.

    2-amino-2-(tetrahydrofuran-2-yl)acetic acid: A similar compound with a tetrahydrofuran ring instead of an oxane ring.

Uniqueness

(2R)-2-amino-2-(oxan-2-yl)acetic acid is unique due to its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R)-2-amino-2-(oxan-2-yl)acetic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)5-3-1-2-4-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1

InChI Key

PDUNXALRJLMKMJ-PRJDIBJQSA-N

Isomeric SMILES

C1CCOC(C1)[C@H](C(=O)O)N

Canonical SMILES

C1CCOC(C1)C(C(=O)O)N

Origin of Product

United States

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